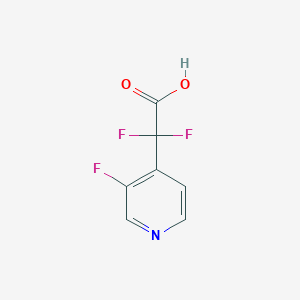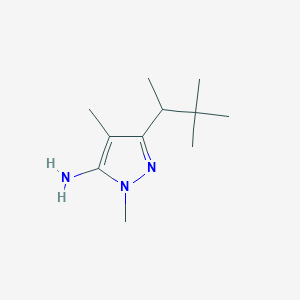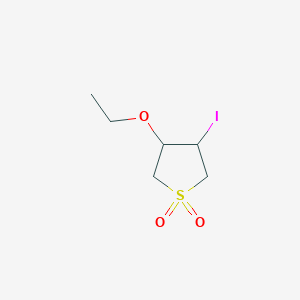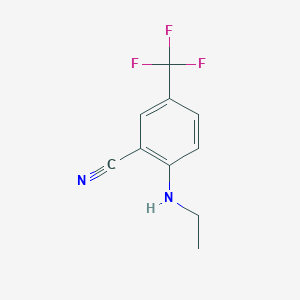
2,2-Difluoro-2-(3-fluoropyridin-4-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-2-(3-fluoropyridin-4-yl)acetic acid is a fluorinated organic compound with the molecular formula C7H4F3NO2. This compound is characterized by the presence of fluorine atoms, which impart unique chemical and physical properties. Fluorinated compounds are of significant interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to their enhanced stability and bioactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-2-(3-fluoropyridin-4-yl)acetic acid typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 3-fluoropyridine with difluoroacetic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as aluminum fluoride (AlF3) or copper fluoride (CuF2), at elevated temperatures (450-500°C) to achieve the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the high temperatures and reactive fluorinating agents. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluoro-2-(3-fluoropyridin-4-yl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and forming different products.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced species .
Scientific Research Applications
2,2-Difluoro-2-(3-fluoropyridin-4-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of enzyme interactions and metabolic pathways.
Medicine: Fluorinated compounds are often explored for their potential as pharmaceutical agents due to their enhanced bioavailability and metabolic stability.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-(3-fluoropyridin-4-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
- 2-Fluoropyridine
- 3-Fluoropyridine
- 4-Fluoropyridine
- 2,6-Difluoropyridine
Comparison: Compared to these similar compounds, 2,2-Difluoro-2-(3-fluoropyridin-4-yl)acetic acid is unique due to the presence of multiple fluorine atoms, which significantly enhance its chemical stability and reactivity. This makes it particularly valuable in applications requiring high-performance materials or bioactive compounds .
Properties
Molecular Formula |
C7H4F3NO2 |
|---|---|
Molecular Weight |
191.11 g/mol |
IUPAC Name |
2,2-difluoro-2-(3-fluoropyridin-4-yl)acetic acid |
InChI |
InChI=1S/C7H4F3NO2/c8-5-3-11-2-1-4(5)7(9,10)6(12)13/h1-3H,(H,12,13) |
InChI Key |
OYWLUYSLNJMGFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1C(C(=O)O)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(Ethylamino)methyl]benzamide](/img/structure/B13303104.png)

![Rac-(7R,7aR)-7-hydroxy-hexahydropyrrolo[1,2-c][1,3]oxazol-3-one](/img/structure/B13303124.png)





![4H,5H,6H,7H-Thieno[3,2-c]pyridine-5-sulfonyl chloride](/img/structure/B13303179.png)
amine](/img/structure/B13303181.png)


